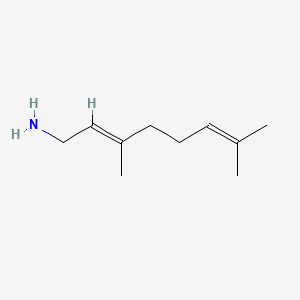

(2E)-3,7-dimethylocta-2,6-dien-1-amine

Description

Overview of Research Significance in Organic Synthesis

Geranylamine (B3427868) is a valuable building block and intermediate in organic synthesis. cymitquimica.com Its preparation has been approached through several synthetic routes. A common method involves the conversion of the inexpensive precursor geraniol (B1671447) into geranyl bromide, which is then reacted with potassium phthalimide (B116566) in a Gabriel synthesis, followed by hydrazinolysis to yield geranylamine. thieme-connect.de An alternative starting material is myrcene, which can be reacted with dialkylamines in a one-step synthesis to produce N,N-dialkylgeranylamines, key intermediates for various acyclic monoterpenes. orgsyn.org

In synthetic applications, geranylamine serves as a crucial starting reagent. It is employed in the total synthesis of Nitensidine D, a naturally occurring guanidine (B92328) alkaloid. sigmaaldrich.comsigmaaldrich.com It is also used to synthesize 5-alkylamino- and 2,5-bis(alkylamino)- contaminantdb.caorgsyn.org-benzoquinones. sigmaaldrich.comsigmaaldrich.com The reactivity of its primary amine group allows it to participate in reactions like alkylation and acylation, making it a versatile component in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com For instance, it can be reacted with esters, acid chlorides, or anhydrides to prepare various derivatives. google.com

Overview of Research Significance in Biological and Biomedical Sciences

The significance of (2E)-3,7-dimethylocta-2,6-dien-1-amine in the biomedical field is highlighted by its role as a key precursor in the synthesis of the promising antitubercular drug candidate, SQ109. thieme-connect.de SQ109, an ethylenediamine (B42938) derivative, is currently in clinical trials for its activity against Mycobacterium tuberculosis. thieme-connect.de The synthesis of SQ109 involves coupling geranylamine with 2-adamantanamine through an ethylenediamine linker. thieme-connect.de

Beyond its application in antitubercular drug development, derivatives of geranylamine have been investigated for other biological activities. Studies have explored the antitumor effects of geranylamine derivatives on human hepatoma cells. thegoodscentscompany.com Furthermore, various derivatives have been synthesized and patented as flavoring agents, specifically for their ability to create, modify, or enhance umami taste in consumable products. google.comgoogle.comgoogle.com

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-2,6-dien-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMZGMJNKXOLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCN)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300059 | |

| Record name | 3,7-Dimethyl-2,6-octadien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35278-77-4 | |

| Record name | 3,7-Dimethyl-2,6-octadien-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35278-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-2,6-octadien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including derivatives of (2E)-3,7-dimethylocta-2,6-dien-1-amine. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts of protons in the geranyl moiety are characteristic. For instance, the vinyl protons typically appear in the downfield region of the spectrum, around 5.0-5.4 ppm, due to their deshielded environment. The allylic protons, which are adjacent to the double bonds, also show distinct chemical shifts. The protons of the methyl groups attached to the double bonds are particularly informative, often appearing as singlets in the range of 1.6-1.7 ppm. When the amine is derivatized, for example, by forming an amide, the chemical shift of the protons on the carbon adjacent to the nitrogen (C1) will be significantly affected.

¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton. The sp² hybridized carbons of the double bonds are typically observed in the downfield region of the spectrum (around 120-140 ppm). The chemical shifts of the methyl carbons and the other sp³ hybridized carbons provide a complete picture of the carbon framework. The specific chemical shifts can be influenced by the nature of the derivative, allowing for detailed structural confirmation.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the Geranyl Moiety in Derivatives

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~3.2 - 3.5 (in amines/amides) | ~40 - 45 |

| 2 | ~5.2 - 5.4 | ~120 - 124 |

| 3 | - | ~137 - 142 |

| 4 | ~2.0 - 2.1 | ~39 - 40 |

| 5 | ~2.0 - 2.1 | ~26 - 27 |

| 6 | ~5.0 - 5.1 | ~123 - 125 |

| 7 | - | ~131 - 132 |

| 8 | ~1.6 - 1.7 | ~16 - 18 |

| 9 (attached to C3) | ~1.6 - 1.7 | ~16 - 18 |

| 10 (attached to C7) | ~1.5 - 1.6 | ~25 - 26 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Mass Spectrometry (MS) for Characterization of Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For derivatives of (2E)-3,7-dimethylocta-2,6-dien-1-amine, mass spectrometry is crucial for confirming the successful synthesis and for structural elucidation.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) will correspond to the molecular weight of the derivative. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the bond between the carbon adjacent to the nitrogen and the next carbon in the chain. For geranylamine (B3427868) derivatives, this would involve the cleavage of the C1-C2 bond, leading to the formation of a stable iminium cation. The mass-to-charge ratio (m/z) of this fragment can be highly indicative of the structure of the substituent on the nitrogen atom.

Other characteristic fragmentations of the geranyl moiety can also be observed, such as the loss of isoprene (B109036) units or other rearrangements, providing further structural confirmation. The exact fragmentation pattern will depend on the nature of the derivative and the ionization technique employed.

X-ray Diffraction (XRD) Analysis of Crystalline Forms and Salts

A classic example is the crystal structure of geranylamine hydrochloride. Early research by G. A. Jeffrey in 1945 provided a detailed analysis of its crystalline structure. nih.gov The data revealed the precise arrangement of the geranylamine cation and the chloride anion in the crystal lattice, held together by ionic interactions and hydrogen bonds.

Table 2: Crystal Data for (2E)-3,7-dimethylocta-2,6-dien-1-amine hydrochloride nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 22.68 Å |

| b | 5.94 Å |

| c | 8.98 Å |

| α | 90° |

| β | 98.8° |

| γ | 90° |

The study of crystalline forms is important for understanding intermolecular interactions and for applications where the solid-state properties of the material are critical. For instance, in a related compound, N′-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]pyridine-4-carbohydrazide, X-ray crystallography has been used to determine its E configuration about the C=N double bond and to analyze the hydrogen bonding network in the crystal. researchgate.net

Biological Activity and Mechanism of Action Studies of 2e 3,7 Dimethylocta 2,6 Dien 1 Amine and Its Derivatives

Antimicrobial Properties

(2E)-3,7-Dimethylocta-2,6-dien-1-amine is recognized for its potential antimicrobial and antifungal properties, positioning it as a candidate for the development of new antimicrobial agents. mdpi.com The biological activity of this acyclic monoterpenoid amine, and particularly its precursor geraniol (B1671447), has been the subject of various studies to determine its efficacy against a range of microorganisms.

Spectrum of Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

While specific comprehensive studies on the antibacterial spectrum of (2E)-3,7-dimethylocta-2,6-dien-1-amine are limited, research on its parent compound, geraniol, provides valuable insights. Geraniol has demonstrated activity against both Gram-positive and Gram-negative bacteria.

For the Gram-positive bacterium Staphylococcus aureus, including multidrug-resistant strains (MRSA), geranium oil, of which geraniol is a major component (13.4%), has shown strong activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2.50 μL/mL. nih.gov Another study reported the MIC of geraniol against S. aureus to be 11200 µg/mL. nih.gov

Regarding Gram-negative bacteria, the MIC of geraniol against Escherichia coli has been reported as 5600 µg/mL. nih.gov The data suggests that geraniol's efficacy can vary significantly depending on the bacterial strain and the testing methodology.

Antibacterial Activity of Geraniol

| Bacterium | Gram Stain | Compound | MIC | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | Geranium Oil (13.4% Geraniol) | 0.25–2.50 μL/mL | nih.gov |

| Staphylococcus aureus | Positive | Geraniol | 11200 µg/mL | nih.gov |

| Escherichia coli | Negative | Geraniol | 5600 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of geranylamine (B3427868) derivatives has been explored. For instance, novel aromatic geranyl sulfonamide compounds have been synthesized and shown to possess considerable fungicidal activities against phytopathogenic fungi. rsc.org

Studies on geraniol and its derivatives have also demonstrated a breadth of antifungal action. For example, the geranyl cinnamate (B1238496) ester has shown antifungal activity against Aspergillus niger at concentrations greater than 2.5 μL/mL. worktribe.com Furthermore, citral, a mixture of the isomers geranial (trans-citral) and neral (B7780846) (cis-citral), has shown potent activity against Trichophyton rubrum. Geranial was found to be more potent than neral, with a Minimum Inhibitory Concentration (MIC) of 55.61 μg/mL and a Minimum Fungicidal Concentration (MFC) of 111.23 μg/mL. researchgate.net The proposed mechanism for citral's activity against T. rubrum involves the inhibition of ergosterol (B1671047) biosynthesis by affecting the ERG6 gene. researchgate.net

Antifungal Activity of Geraniol and its Derivatives

| Fungus | Compound | Activity | Concentration | Source |

|---|---|---|---|---|

| Phytopathogenic fungi | Aromatic geranyl sulfonamides | Fungicidal | - | rsc.org |

| Aspergillus niger | Geranyl cinnamate ester | Antifungal | >2.5 μL/mL | worktribe.com |

| Trichophyton rubrum | Geranial (trans-citral) | MIC | 55.61 µg/mL | researchgate.net |

| Trichophyton rubrum | Geranial (trans-citral) | MFC | 111.23 µg/mL | researchgate.net |

| Trichophyton rubrum | Neral (cis-citral) | MIC | 111.23 µg/mL | researchgate.net |

| Trichophyton rubrum | Neral (cis-citral) | MFC | 222.45 µg/mL | researchgate.net |

Candidacidal Activity against Candida albicans

Candida albicans is a significant opportunistic fungal pathogen, and the activity of geraniol and its derivatives against this species has been a focus of research. The geranyl cinnamate ester has demonstrated antifungal activity against C. albicans at a minimum concentration of 0.16 μL/mL. worktribe.comnih.gov

Studies investigating the mechanism of geraniol's action against C. albicans have revealed that its fungicidal activity is potentiated by the abrogation of the CaCdr1p drug efflux pump. researchgate.net Geraniol has been shown to specifically modulate the activity of CaCdr1p, a key transporter involved in multidrug resistance. researchgate.net Further research has indicated that while geraniol exhibits in vitro antifungal potential against C. albicans, its mechanism of action does not appear to involve direct interaction with the cell wall or ergosterol binding. nih.gov Instead, it has been observed to inhibit the formation of pseudohyphae and chlamydoconidia, which are important for the pathogenicity of C. albicans. nih.gov One study determined the MIC of geraniol for 90% of C. albicans isolates to be 16 μg/ml. nih.gov

Candidacidal Activity of Geraniol and its Derivatives against Candida albicans

| Compound | Activity | Concentration | Mechanism of Action | Source |

|---|---|---|---|---|

| Geranyl cinnamate ester | Antifungal | ≥0.16 μL/mL | Not specified | worktribe.comnih.gov |

| Geraniol | Fungicidal | - | Abrogation of CaCdr1p drug efflux pump | researchgate.net |

| Geraniol | Antifungal | MIC90: 16 µg/mL | Inhibition of pseudohyphae and chlamydoconidia formation; does not involve cell wall or ergosterol binding | nih.gov |

Modulation of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that play crucial roles in various sensory processes. Despite the investigation of other terpenoids and their derivatives on TRP channels, there is a notable lack of research specifically examining the interaction of (2E)-3,7-dimethylocta-2,6-dien-1-amine and its derivatives with these channels.

TRPA1 Channel Activation and Modulation

To date, there are no available scientific studies that have investigated the activation or modulation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel by (2E)-3,7-dimethylocta-2,6-dien-1-amine or its direct derivatives. Research on other monoterpenes has shown varied effects on TRPA1, but these findings cannot be directly extrapolated to geranylamine.

TRPM8 Channel Antagonism

Similarly, the scientific literature lacks studies on the antagonistic effects of (2E)-3,7-dimethylocta-2,6-dien-1-amine or its derivatives on the Transient Receptor Potential Melastatin 8 (TRPM8) channel. While derivatives of other cyclic monoterpenes, such as (-)-menthylamine, have been investigated as potent and selective TRPM8 antagonists, no such research has been published for geranylamine derivatives. nih.gov

Assessment of TRP Channel Selectivity

Derivatives of (2E)-3,7-dimethylocta-2,6-dien-1-amine, also known as geranylamine, have been evaluated for their modulatory effects on various Transient Receptor Potential (TRP) channels, which are crucial in sensory perception. Research into a series of synthesized geranylamine derivatives has demonstrated notable selectivity in their interactions with TRPA1, TRPM8, and TRPV1 channels. nih.gov

A significant portion of these derivatives act as potent modulators of TRPA1 channels, with many exhibiting EC50 and/or IC50 values below 1 μM. nih.gov In contrast, their effect on TRPV1 channels was generally minimal or nonexistent. nih.gov This indicates a degree of selectivity for TRPA1 over TRPV1. Furthermore, while none of the tested compounds were significant activators of TRPM8 channels, a subset of thirteen derivatives was identified as "true" TRPM8 antagonists. nih.gov Some specific derivatives showed a pronounced selectivity for the TRPA1 subtype, highlighting the potential for targeted modulation of these channels through structural modification of the geranylamine scaffold. nih.gov

Table 1: Summary of TRP Channel Selectivity for Geranylamine Derivatives

| TRP Channel | Observed Activity | Potency/Comment |

|---|---|---|

| TRPA1 | Strong Modulation (Agonist/Antagonist) | EC50 and/or IC50 values <1 μM for most derivatives. Some compounds show high selectivity. nih.gov |

| TRPM8 | Antagonism | Thirteen derivatives identified as 'true' antagonists; no significant activation observed. nih.gov |

| TRPV1 | Little to No Effect | Generally inactive against this channel, indicating selectivity. nih.gov |

Activity Against Parasitic Microorganisms

Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness in immunocompromised individuals and during congenital infection. mdpi.com Current treatments have limitations, including toxicity and ineffectiveness against the latent cyst stage of the parasite, driving the search for novel therapeutic agents. mdpi.commdpi.com

While studies focusing specifically on (2E)-3,7-dimethylocta-2,6-dien-1-amine derivatives against T. gondii were not identified in the searched literature, research on structurally related monoterpenes and their derivatives has shown significant anti-Toxoplasma activity. For instance, citronella oil, which counts geraniol (the alcohol precursor to geranylamine) as a major component, demonstrated potent activity against T. gondii tachyzoites in vitro. nih.gov Similarly, a synthetically modified N-cetyl derivative of Maritima, a pyridine-containing structural analog of a geranyl derivative, exhibited considerable activity against the parasite. mdpi.com Other monoterpenes, such as α-pinene, estragole, and thymol, have also been reported to possess anti-Toxoplasma effects. nih.govresearchgate.net These findings suggest that the monoterpenoid scaffold is a promising starting point for the development of new anti-parasitic compounds.

Table 2: In Vitro Anti-Toxoplasma gondii Activity of Related Monoterpenoids

| Compound/Product | Relation to Geranylamine | Reported IC50 | Reference |

|---|---|---|---|

| Citronella Oil | Contains Geraniol (precursor) | 2.54 µg/ml | nih.gov |

| Cetyl-Maritima | Structurally related pyridine (B92270) derivative | 8.6 µM | mdpi.com |

| α-Pinene | Monoterpene | 23.3 µg/mL | nih.gov |

Mitochondrial uncoupling is a mechanism of action for some antimicrobial and antiparasitic agents. This process dissipates the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis. mdpi.com Compounds that facilitate this are known as protonophores. researchgate.net Classical protonophores are typically weak acids that can shuttle protons across the lipid bilayer. researchgate.net

For amine-containing compounds like (2E)-3,7-dimethylocta-2,6-dien-1-amine, a different "uncoupler-like" mechanism has been proposed. Studies on other hydrophobic amines with local anesthetic properties have shown that they are not true protonophores. nih.gov Instead, their ability to disrupt the mitochondrial gradient stems from their capacity to form lipophilic ion pairs with certain anions present in the mitochondrial matrix. nih.gov This process involves the transmembrane cycling of the neutral amine, a charged anion, and the neutral ion pair, which can result in the net electrophoretic transport of protons across the membrane, leading to uncoupling. nih.gov Given the hydrophobic and amine nature of (2E)-3,7-dimethylocta-2,6-dien-1-amine, it is plausible that its derivatives could exert antiparasitic effects through a similar mitochondrial uncoupling mechanism mediated by lipophilic ion pair transport, though direct experimental evidence for this specific compound is pending.

Antioxidant Activities of Synthesized Derivatives

The evaluation of antioxidant activity is a crucial step in characterizing the biological profile of new compounds, as oxidative stress is implicated in numerous pathologies. The antioxidant potential of derivatives of (2E)-3,7-dimethylocta-2,6-dien-1-amine is an area of interest, partly because its precursor, geraniol, is known to possess antioxidant properties. frontiersin.org

Table 3: Antioxidant Capacity of Terpene-Related Compounds from an Anti-Toxoplasma Study

| Compound | Assay Method | Reported Antioxidant Capacity | Reference |

|---|---|---|---|

| Phytol | ORAC | 33% at 15.4 mg/mL | |

| Hexadecanoic acid methyl ester | ORAC | 13.33% at 15.4 mg/mL |

ORAC: Oxygen Radical Absorbance Capacity. Data illustrates antioxidant potential found in compounds within a biologically active natural fraction.

Computational Chemistry and in Silico Studies of 2e 3,7 Dimethylocta 2,6 Dien 1 Amine Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein.

Ligand-Enzyme Binding Affinity and Interactions

While specific docking studies of (2E)-3,7-dimethylocta-2,6-dien-1-amine derivatives against the enzymes listed below are not prevalent in the current body of scientific literature, we can infer potential interactions based on studies of these enzymes with other ligands and the known chemistry of terpene structures.

NADPH Oxidase

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases are enzymes that generate reactive oxygen species (ROS). The inhibition of this enzyme is a target for various pathological conditions. Docking studies on NADPH oxidase with apocynin analogues have identified a potential active site and key residues for ligand binding. These studies suggest that pi-interactions and hydrogen bonding are crucial for inhibitory activity. For a derivative of (2E)-3,7-dimethylocta-2,6-dien-1-amine, the lipophilic geranyl tail would likely engage in hydrophobic interactions within the enzyme's binding pocket, while the amine group could form hydrogen bonds with appropriate amino acid residues.

Penicillin-Binding Protein 2a (PBP2a)

Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, is responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). mdpi.com This enzyme is a critical target for the development of new antibiotics. The active site of PBP2a is characterized by a serine residue (Ser403 or Ser404 in different strains) that is crucial for its transpeptidase activity. nih.gov Molecular docking studies with various compounds, including flavonoids and other natural products, have shown that interaction with this serine residue is key to inhibition. nih.govnih.gov PBP2a also possesses an allosteric site, and binding at this location can induce conformational changes that open the active site. mdpi.com A derivative of (2E)-3,7-dimethylocta-2,6-dien-1-amine could potentially interact with the active site of PBP2a, with its amine group forming hydrogen bonds with Ser403/404 or other polar residues, and the terpene backbone establishing hydrophobic contacts.

Lanosterol 14-alpha Demethylase

Lanosterol 14-alpha demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a target for antifungal and cholesterol-lowering drugs. biointerfaceresearch.commdpi.com The active site contains a heme group, and inhibitors often coordinate with the heme iron. nih.gov The binding pocket is largely hydrophobic to accommodate the sterol substrate. biointerfaceresearch.comnih.gov For a (2E)-3,7-dimethylocta-2,6-dien-1-amine derivative, the long, flexible hydrocarbon chain of the geranyl group could fit well within the hydrophobic channel of the active site, while the terminal amine could interact with polar residues or the heme group, potentially disrupting the enzyme's function.

| Enzyme Target | Potential Interacting Residues | Likely Interaction Types for (2E)-3,7-Dimethylocta-2,6-dien-1-amine Derivatives |

|---|---|---|

| NADPH Oxidase | CYS378 | Hydrophobic interactions (geranyl tail), Hydrogen bonding (amine group), Pi-stacking |

| Penicillin-Binding Protein 2a | Ser403/404, Allosteric site residues | Hydrogen bonding with active site serine (amine group), Hydrophobic interactions with the binding pocket (geranyl tail) |

| Lanosterol 14-alpha Demethylase | HEM601, Tyr132, Ser378, Met508 | Hydrophobic interactions within the substrate channel (geranyl tail), Coordination with heme iron or hydrogen bonding with nearby residues (amine group) |

In Silico Assessment of Drug-Likeness and Pharmacokinetic Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are vital for the early-stage evaluation of drug candidates. These computational models assess the pharmacokinetic properties of a molecule to predict its behavior in a biological system.

Prediction of Biological Membrane Permeability

The ability of a drug to permeate biological membranes is a critical factor for its oral bioavailability. This property is influenced by factors such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. Terpenoids, due to their hydrocarbon nature, generally exhibit good lipophilicity, which can facilitate membrane permeation. However, the introduction of an amine group in (2E)-3,7-dimethylocta-2,6-dien-1-amine derivatives increases polarity, which could modulate this property. In silico models can predict permeability through parameters like the octanol/water partition coefficient (LogP) and by simulating interactions with model membranes. biorxiv.orgmdpi.com For terpene-based compounds, a balance between their inherent lipophilicity and the polarity of functional groups is essential for optimal membrane permeability.

| Parameter | Predicted Influence on Permeability of Terpene Amines | Rationale |

|---|---|---|

| Lipophilicity (LogP) | High | The terpene backbone is highly lipophilic, favoring partitioning into the lipid bilayer. |

| Polar Surface Area (PSA) | Moderate | The amine group contributes to the PSA, which can hinder permeability if too high. |

| Hydrogen Bond Donors | Low to Moderate | The primary amine group acts as a hydrogen bond donor, which can impact desolvation energy before membrane entry. |

| Molecular Weight | Low to Moderate | As relatively small molecules, they are generally favored for passive diffusion. |

Prediction of Gastrointestinal Absorption

Following oral administration, a drug must be absorbed from the gastrointestinal (GI) tract to exert a systemic effect. In silico models predict GI absorption based on physicochemical properties and permeability. nih.govnih.gov For derivatives of (2E)-3,7-dimethylocta-2,6-dien-1-amine, their moderate solubility and expected good permeability suggest a favorable profile for GI absorption. Computational tools can provide quantitative estimates of the fraction of a drug absorbed from the gut. These predictions are valuable in the early stages of drug development to identify candidates with a higher likelihood of successful oral delivery.

| Property | General Prediction for Terpene Amines | Implication for Gastrointestinal Absorption |

|---|---|---|

| Aqueous Solubility | Low to Moderate | Sufficient solubility is required for dissolution in GI fluids before absorption can occur. |

| Human Intestinal Absorption (HIA) | Likely High | The lipophilic nature of the terpene structure generally promotes passive absorption across the intestinal epithelium. |

| Caco-2 Permeability | Predicted to be Good | This in vitro model is a good indicator of intestinal permeability and is often well-predicted for lipophilic compounds. |

| P-glycoprotein Substrate | To be determined | Interaction with efflux transporters like P-glycoprotein could reduce net absorption. |

Applications in Complex Molecule Synthesis and Functional Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

Geranylamine (B3427868) serves as a crucial starting reagent in the multi-step synthesis of complex and biologically active molecules, including natural products and novel therapeutic agents.

Total Synthesis of Natural Guanidine (B92328) Alkaloids (e.g., Nitensidine D)

Geranylamine is a pivotal precursor in the first total synthesis of Nitensidine D, a naturally occurring guanidine alkaloid isolated from the ethanol extract of Pterogyne nitens. nih.gov The synthesis strategy hinges on the transformation of the primary amine group of geranylamine into the characteristic guanidine moiety of the target molecule.

The process typically begins with the conversion of geraniol (B1671447) to geranylamine. nih.gov One common route involves the Gabriel synthesis, where geraniol is first converted to N-geranyl phthalimide (B116566), followed by hydrazinolysis to release the pure geranylamine. nih.gov The key step in the synthesis of Nitensidine D is the N-formamidinylation of geranylamine. This is achieved by reacting geranylamine with a guanylating reagent, such as formamidinesulfinic acid, under basic conditions. nih.gov This reaction efficiently constructs the guanidine functional group, leading to the formation of Nitensidine D in good yield. nih.gov

| Step | Reactants | Key Reagent/Conditions | Product | Yield | Reference |

| 1 | N-geranyl phthalimide | Hydrazine hydrate, EtOH, reflux | (2E)-3,7-dimethylocta-2,6-dien-1-amine | 93% | nih.gov |

| 2 | (2E)-3,7-dimethylocta-2,6-dien-1-amine | Formamidinesulfinic acid, aq. NaOH | Nitensidine D | 81% | nih.gov |

Synthesis of Antitubercular Agents (e.g., SQ109 and Analogs)

(2E)-3,7-dimethylocta-2,6-dien-1-amine is an indispensable building block in the synthesis of SQ109, a promising drug candidate for tuberculosis that has advanced to clinical trials. mdpi.comresearchgate.net SQ109 is an ethylenediamine (B42938) derivative featuring both a geranyl group and an adamantyl group, and its synthesis relies on the nucleophilic nature of geranylamine. mdpi.comthermofisher.com

The synthesis of SQ109 and its analogs involves coupling geranylamine with a derivative of 2-adamantanamine via a two-carbon linker. mdpi.com A common synthetic route involves several key steps:

Preparation of Geranylamine : As in the synthesis of Nitensidine D, geranylamine is typically prepared from the more accessible precursor, geraniol. mdpi.com

Formation of an Aminoamide Intermediate : 2-Adamantanamine is reacted with bromoacetyl chloride to form an N-(2-adamantyl) bromoacetamide intermediate. This intermediate is then reacted with geranylamine. The primary amine of geranylamine acts as a nucleophile, displacing the bromide to form an aminoamide precursor. mdpi.com

Reduction to SQ109 : The final step is the reduction of the amide group within the aminoamide precursor to an amine. This is typically accomplished using a reducing agent like lithium aluminum hydride (LiAlH₄), yielding SQ109. mdpi.comthermofisher.com

The modularity of this synthesis allows for the creation of various SQ109 analogs by substituting the adamantyl amine component, enabling structure-activity relationship studies. researchgate.net

| Starting Material | Key Intermediate | Final Product | Reference |

| Geranylamine (4) and 2-Adamantanamine (6) | N-(2-Adamantanyl)-2-[(3,7-dimethylocta-2,6-dien-1-yl)- amino]acetamide (8) | SQ109 (10) | mdpi.com |

| Geranylamine (2) and various substituted adamantyl amines (5a-h) | Corresponding aminoamide precursors | SQ109 Analogs (8b-i) | researchgate.net |

Synthetic Pathways to Quinone Derivatives

The primary amine of geranylamine can also be employed in the synthesis of substituted benzoquinones. These compounds are of interest due to their redox properties and biological activities. Geranylamine can be used to prepare 5-alkylamino- and 2,5-bis(alkylamino)- nih.govresearchgate.net-benzoquinones. nih.gov

The synthesis involves the reaction of geranylamine with 1,4-benzoquinone. The reaction proceeds via a nucleophilic 1,4-addition, also known as a Michael addition, where the amine attacks one of the activated double bonds of the quinone ring. This is followed by oxidation of the resulting hydroquinone intermediate back to the quinone state. Depending on the stoichiometry and reaction conditions, either a mono- or bis-addition product can be favored. This pathway provides a direct method for incorporating the lipophilic geranyl moiety onto a quinone scaffold.

Development of Functionalized Materials for Bioconjugation and Immobilization

The chemical functionalities of (2E)-3,7-dimethylocta-2,6-dien-1-amine—specifically its primary amine group—present significant potential for its use in materials science, particularly for creating surfaces designed for biological applications like protein immobilization and biosensing.

Strategies for Site-Specific Co-Immobilization of Proteins

The primary amine of geranylamine provides a versatile handle for covalent attachment to various material surfaces, a foundational step in protein immobilization. While direct use of geranylamine for this purpose is not extensively documented, the principles of surface chemistry allow for a clear projection of its utility. Surfaces such as glass, silicon, or gold can be functionalized to present chemical groups that react with amines.

A common strategy involves activating carboxyl groups on a protein's surface using carbodiimide chemistry (e.g., with EDC and NHS). These activated esters can then react with an amine-terminated surface, formed by pre-coating a material with a molecule like geranylamine, to create a stable amide bond. thermofisher.com Alternatively, bifunctional crosslinkers like glutaraldehyde can be used to link the primary amine of surface-bound geranylamine to primary amines on the surface of a protein, such as the lysine residues. mdpi.comnih.gov This covalent attachment is crucial for creating robust and reusable protein-based devices. nih.gov The terpene chain of geranylamine could also serve as a hydrophobic spacer arm, potentially influencing the orientation and stability of the immobilized protein.

Potential in Biosensor Development

The ability to covalently immobilize biorecognition elements, such as enzymes or antibodies, onto a transducer surface is the basis of most biosensors. nih.gov Amine-functionalized surfaces are frequently used for this purpose. mdpi.com By anchoring (2E)-3,7-dimethylocta-2,6-dien-1-amine to a sensor chip, a reactive surface is created that is ready for the site-specific attachment of proteins. nih.gov

For example, an enzyme could be immobilized on a geranylamine-coated electrode. When the enzyme interacts with its specific substrate, it could produce an electrical signal (an amperometric biosensor), a change in light properties (an optical biosensor), or another measurable effect. The stability afforded by covalent immobilization via the amine group is critical for the operational longevity and reusability of the biosensor. nih.gov The defined chemical linkage helps ensure that the protein's active site remains accessible for binding to its target analyte, which is a key requirement for a sensitive and reliable biosensor. nih.gov

Utility of (2E)-3,7-dimethylocta-2,6-dien-1-amine in Chemical Cascade Processes for Sustainable Drug Intermediate Production

The pursuit of sustainable and efficient methods for the synthesis of pharmaceutical intermediates has led to a significant focus on chemical cascade processes. These reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach offers numerous advantages, including reduced waste, energy consumption, and purification steps, aligning with the principles of green chemistry. The unique structural features of (2E)-3,7-dimethylocta-2,6-dien-1-amine, a naturally derived terpenoid amine, position it as a promising, though currently underexplored, building block for the synthesis of complex drug intermediates through such cascade processes.

The primary amine functionality and the two carbon-carbon double bonds in (2E)-3,7-dimethylocta-2,6-dien-1-amine offer multiple points for chemical modification, making it a versatile substrate for various cascade reactions. These reactions can be broadly categorized into chemo-catalytic, biocatalytic, and chemoenzymatic cascades, each offering distinct advantages in the synthesis of valuable pharmaceutical precursors.

Chemo-catalytic Cascade Reactions:

One-pot multi-component reactions are a powerful tool in medicinal chemistry for the rapid generation of diverse molecular scaffolds. While specific examples detailing the use of (2E)-3,7-dimethylocta-2,6-dien-1-amine in such reactions for drug intermediate synthesis are not extensively documented in publicly available literature, its primary amine group makes it a suitable candidate for well-established multi-component reactions like the Ugi and Passerini reactions. These reactions could potentially be part of a cascade process to build complex, polyfunctional molecules that are precursors to a range of pharmaceuticals.

The double bonds in the molecule also open avenues for tandem reactions such as hydroformylation followed by reductive amination, or cyclization cascades initiated by electrophilic attack on the double bonds. These strategies could lead to the formation of cyclic amines and other heterocyclic structures that are common motifs in drug molecules.

Biocatalytic and Chemoenzymatic Cascade Reactions:

The integration of biocatalysis into synthetic routes offers high selectivity and mild reaction conditions, which are crucial for sustainable pharmaceutical manufacturing. Enzymes such as transaminases, ene-reductases, and lipases can be employed in cascade reactions to introduce chirality and functionalize the (2E)-3,7-dimethylocta-2,6-dien-1-amine backbone with high precision.

A hypothetical chemoenzymatic cascade could involve the enzymatic resolution of a racemic precursor to (2E)-3,7-dimethylocta-2,6-dien-1-amine, followed by a selective chemical modification of one of the double bonds. Subsequently, another enzymatic step could be used to introduce a new functional group, leading to a complex chiral intermediate. For instance, a transaminase could be used to convert a ketone precursor into the corresponding chiral amine, which could then undergo further chemical transformations in a one-pot setup.

The following table illustrates the potential of different cascade reaction types for the synthesis of drug intermediates, drawing on established methodologies that could theoretically be applied to (2E)-3,7-dimethylocta-2,6-dien-1-amine.

| Cascade Reaction Type | Potential Transformation of (2E)-3,7-dimethylocta-2,6-dien-1-amine | Potential Drug Intermediate Class | Key Advantages |

| Chemo-catalytic | Ugi or Passerini type multi-component reactions involving the primary amine. | Peptidomimetics, complex amides | Rapid assembly of molecular complexity from simple building blocks. |

| Biocatalytic | Transaminase-mediated synthesis of a chiral precursor, followed by enzymatic modification of the terpene backbone. | Chiral amines, functionalized terpenoids | High enantioselectivity and regioselectivity under mild conditions. |

| Chemoenzymatic | Chemical epoxidation of a double bond followed by enzymatic ring-opening. | Chiral diols and amino alcohols | Combination of the versatility of chemical catalysis with the selectivity of biocatalysis. |

Detailed Research Findings and Future Outlook:

While direct and detailed research findings on the application of (2E)-3,7-dimethylocta-2,6-dien-1-amine in cascade reactions for sustainable drug intermediate production are limited in the current body of scientific literature, the potential is evident. The principles of green chemistry strongly advocate for the use of renewable starting materials and the development of efficient, one-pot synthetic methodologies. As a readily available, bio-based molecule, (2E)-3,7-dimethylocta-2,6-dien-1-amine is an attractive candidate for further research in this area.

Future research efforts could focus on:

Screening various catalysts and enzymes for their ability to selectively transform (2E)-3,7-dimethylocta-2,6-dien-1-amine in a cascade fashion.

Designing novel cascade sequences that leverage the unique reactivity of its functional groups to synthesize known pharmaceutical intermediates or novel bioactive compounds.

Optimizing reaction conditions to maximize yield, selectivity, and sustainability of these cascade processes.

The development of such cascade reactions would not only provide more efficient routes to valuable drug intermediates but also contribute to the broader goal of a more sustainable and environmentally friendly pharmaceutical industry.

Q & A

Q. What are the standard synthetic routes for (2E)-3,7-dimethylocta-2,6-dien-1-amine?

The compound is typically synthesized via reductive amination of geraniol derivatives or through coupling reactions involving prenyl or terpene precursors. For example, (E)-3,7-dimethylocta-2,6-dien-1-amine (Compound 161) was synthesized as a malonganenone analogue by reacting geranyl chloride with ammonia under controlled conditions, followed by purification via column chromatography . Key steps include:

- Reaction conditions : Use of anhydrous solvents (e.g., THF) and catalysts like lithium aluminum hydride (LiAlH4) for reduction.

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients.

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents.

Q. How is (2E)-3,7-dimethylocta-2,6-dien-1-amine characterized structurally?

Structural confirmation relies on spectroscopic methods:

- ¹H NMR : Peaks at δ 5.25–5.40 ppm (olefinic protons), δ 2.70–3.10 ppm (amine protons), and δ 1.60–1.80 ppm (methyl groups) .

- ¹³C NMR : Signals for sp² carbons (δ 120–130 ppm) and sp³ carbons (δ 20–40 ppm) (Table 1) .

- Mass spectrometry : Molecular ion peak at m/z 155.28 (C₁₀H₁₇N⁺), with fragmentation patterns consistent with terpene-derived amines.

Table 1. Key ¹³C NMR Assignments for (2E)-3,7-Dimethylocta-2,6-dien-1-amine

| Carbon Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C1 (amine) | 45.2 | CH₂NH₂ |

| C2/C6 (olefin) | 123.5, 131.7 | sp² carbons |

| C3/C7 (methyl) | 25.8, 17.6 | CH₃ groups |

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be resolved?

Discrepancies often arise from isomerization or impurities. Strategies include:

- Isomer identification : Use NOESY or COSY NMR to distinguish E/Z isomers. For example, the (2E)-configuration shows distinct coupling constants (J = 10–12 Hz for trans olefins) compared to Z-isomers .

- Purity assessment : Combine GC-MS with HPLC (C18 column, acetonitrile/water mobile phase) to detect side products.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What is the role of (2E)-3,7-dimethylocta-2,6-dien-1-amine in antiparasitic drug development?

The compound serves as a scaffold for synthesizing malonganenone analogues, which inhibit Plasmodium falciparum (malaria parasite) growth. Key findings include:

- Structure-activity relationship (SAR) : Modifying the amine group (e.g., acylating or alkylating) alters bioactivity. For instance, N-acetyl derivatives show enhanced solubility but reduced potency .

- Mechanistic insights : The compound disrupts parasite membrane integrity, as shown in fluorescence-based assays using SYTOX Green .

- In vivo models : Dosing at 10–50 mg/kg in murine models revealed a 60% reduction in parasitemia, though toxicity requires optimization .

Q. How is this amine utilized in metabolic engineering or biocatalysis?

While direct studies are limited, structurally related terpene amines (e.g., geraniol derivatives) are engineered in Yarrowia lipolytica for sustainable production. Strategies include:

- Pathway design : Introducing heterologous enzymes (e.g., amine dehydrogenases) to convert terpene alcohols to amines .

- Fermentation optimization : Two-phase systems (aqueous/organic) to mitigate cytotoxicity of hydrophobic amines .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.